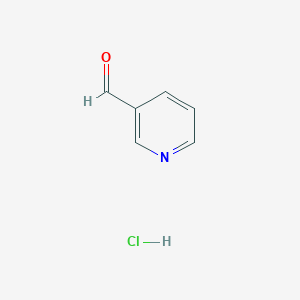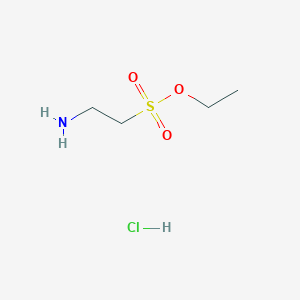
Ethyl2-aminoethane-1-sulfonatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl2-aminoethane-1-sulfonatehydrochloride is a chemical compound with the molecular formula C4H11NO3S·HCl. It is a derivative of ethane sulfonic acid, where an ethyl group is attached to the nitrogen atom. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-aminoethane-1-sulfonatehydrochloride typically involves the reaction of ethylamine with ethane sulfonic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
[ \text{C2H5NH2} + \text{C2H5SO3H} \rightarrow \text{C4H11NO3S} \cdot \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl2-aminoethane-1-sulfonatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted ethane compounds.
Applications De Recherche Scientifique
Ethyl2-aminoethane-1-sulfonatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl2-aminoethane-1-sulfonatehydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved include nucleophilic substitution and hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
Ethyl2-aminoethane-1-sulfonatehydrochloride can be compared with similar compounds such as:
Taurine: Taurine is an amino sulfonic acid with similar structural features but different functional properties.
Ethylamine: Ethylamine is a simpler amine derivative with fewer functional groups.
Ethane sulfonic acid: This compound is the parent sulfonic acid from which this compound is derived.
The uniqueness of this compound lies in its combination of an ethyl group and a sulfonate group, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C4H12ClNO3S |
|---|---|
Poids moléculaire |
189.66 g/mol |
Nom IUPAC |
ethyl 2-aminoethanesulfonate;hydrochloride |
InChI |
InChI=1S/C4H11NO3S.ClH/c1-2-8-9(6,7)4-3-5;/h2-5H2,1H3;1H |
Clé InChI |
ZNUQKZIGUGMJNW-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







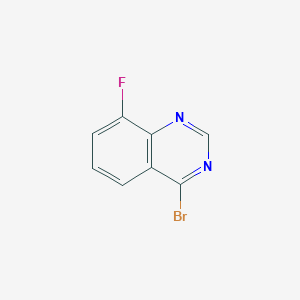
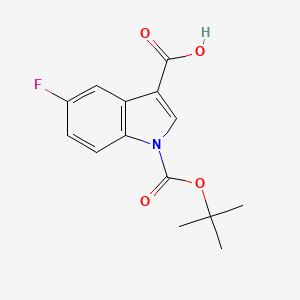

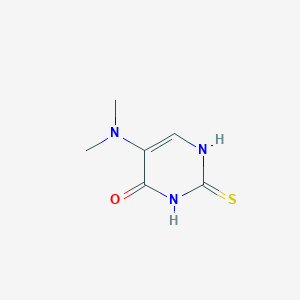
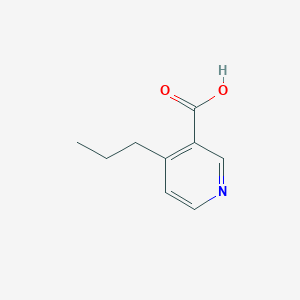
![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)

![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)
